molecular formula C30H24BrNO4 B12471619 2-(4'-Bromobiphenyl-4-yl)-2-oxoethyl 4-(diphenylamino)-4-oxobutanoate

2-(4'-Bromobiphenyl-4-yl)-2-oxoethyl 4-(diphenylamino)-4-oxobutanoate

Katalognummer: B12471619
Molekulargewicht: 542.4 g/mol
InChI-Schlüssel: XQJNPAYSTUPWOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(DIPHENYLCARBAMOYL)PROPANOATE is a complex organic compound that features a biphenyl structure with a bromine substituent and a diphenylcarbamoyl propanoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(DIPHENYLCARBAMOYL)PROPANOATE typically involves multiple steps, starting with the preparation of the biphenyl core. The bromination of biphenyl can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The resulting 4-bromo-1,1’-biphenyl is then subjected to further functionalization to introduce the oxoethyl and diphenylcarbamoyl propanoate groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(DIPHENYLCARBAMOYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the biphenyl structure can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(DIPHENYLCARBAMOYL)PROPANOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(DIPHENYLCARBAMOYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The bromine substituent and the diphenylcarbamoyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-1,1’-biphenyl
  • 4-Bromo-4’-methoxybiphenyl
  • 2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl

Uniqueness

2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(DIPHENYLCARBAMOYL)PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C30H24BrNO4

Molekulargewicht

542.4 g/mol

IUPAC-Name

[2-[4-(4-bromophenyl)phenyl]-2-oxoethyl] 4-oxo-4-(N-phenylanilino)butanoate

InChI

InChI=1S/C30H24BrNO4/c31-25-17-15-23(16-18-25)22-11-13-24(14-12-22)28(33)21-36-30(35)20-19-29(34)32(26-7-3-1-4-8-26)27-9-5-2-6-10-27/h1-18H,19-21H2

InChI-Schlüssel

XQJNPAYSTUPWOK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.